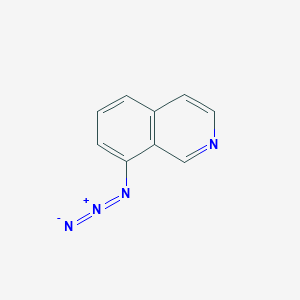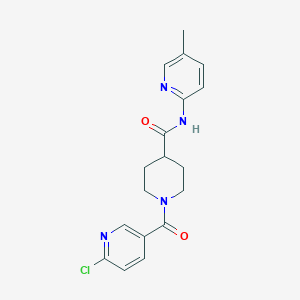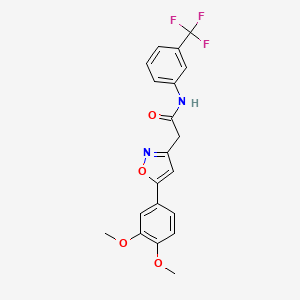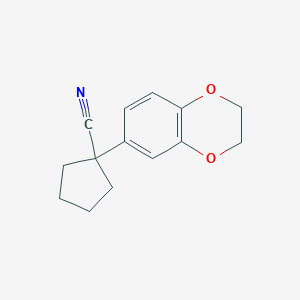
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile” is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.1846 . It is also known by other names such as 6-Acetyl-1,4-benzodioxane, 6-Acetyl-1,4-benzodioxan, 1,4-Benzodioxin, ethanone deriv., Ketone, 1,4-benzodioxan-6-yl methyl, 1,4-Benzodioxan-6-yl methyl ketone, 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethanone, and 6-Acetylbenzodioxan .
Synthesis Analysis
The synthesis of this compound involves the alkaline hydrolysis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile which gives the corresponding carboxylic acid. This acid is then converted to carbonyl chloride, which reacts with N, N-di-alkylalkane-α,ω-diamines and dialkylaminoalkanols to afford new amino amides and amino esters .Molecular Structure Analysis
The molecular structure of this compound includes a benzodioxin ring attached to a cyclopentane ring via a carbonitrile group . The benzodioxin ring is a heterocyclic compound consisting of a benzene ring fused to a 1,4-dioxin ring .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of this compound is the alkaline hydrolysis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile . This reaction results in the formation of the corresponding carboxylic acid, which is then converted to carbonyl chloride. The carbonyl chloride reacts with N, N-di-alkylalkane-α,ω-diamines and dialkylaminoalkanols to produce new amino amides and amino esters .Physical And Chemical Properties Analysis
The compound has a molecular weight of 178.1846 . Other physical and chemical properties such as boiling point, melting point, solubility, etc., are not mentioned in the available resources.Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile, focusing on six unique applications:
Anticonvulsant Activity
Research has shown that derivatives of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile exhibit significant anticonvulsant properties. These compounds have been synthesized and tested for their ability to prevent seizures, making them potential candidates for the development of new antiepileptic drugs .
Antibacterial and Biofilm Inhibition
This compound has been studied for its antibacterial properties, particularly its ability to inhibit bacterial biofilm formation. Biofilms are a major concern in medical and industrial settings due to their resistance to conventional antibiotics. The compound’s derivatives have shown promising results in inhibiting biofilm growth of bacteria such as E. coli and B. subtilis .
Enzyme Inhibition
Derivatives of this compound have been investigated for their ability to inhibit enzymes such as cholinesterases and lipoxygenases. These enzymes are involved in various physiological processes, and their inhibition can be beneficial in treating conditions like Alzheimer’s disease and inflammation .
Synthesis of Amino Amides and Amino Esters
The compound has been used as a precursor in the synthesis of amino amides and amino esters. These synthesized compounds have been studied for their potential pharmacological activities, including anticonvulsant properties .
Pharmacological Assays
The compound and its derivatives have been utilized in various pharmacological assays to evaluate their potential therapeutic effects. These assays help in understanding the compound’s efficacy and safety profile, which is crucial for drug development .
Chemical Synthesis and Structural Studies
The compound is also of interest in the field of organic chemistry for the synthesis of new chemical entities. Its structure allows for various modifications, leading to the creation of new compounds with potentially useful properties. Structural studies of these derivatives help in understanding their chemical behavior and potential applications .
Wirkmechanismus
Target of Action
Similar compounds have shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes .
Mode of Action
It is suggested that it may interact with its targets (potentially cholinesterases and lipoxygenase enzymes) leading to their inhibition . This inhibition could alter the normal functioning of these enzymes, leading to changes in the biochemical processes they are involved in.
Biochemical Pathways
Given its potential inhibitory effects on cholinesterases and lipoxygenase enzymes , it could impact the cholinergic system and arachidonic acid metabolism, respectively. These systems play crucial roles in numerous physiological processes, including neurotransmission and inflammation.
Pharmacokinetics
Its molecular weight of 1781846 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
coli . This suggests that it may disrupt bacterial cell processes, leading to inhibition of bacterial growth.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c15-10-14(5-1-2-6-14)11-3-4-12-13(9-11)17-8-7-16-12/h3-4,9H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSMIVURYKEKIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2848827.png)

![(5S,7R)-N-(Cyanomethyl)-N-ethyl-1,5,7-trimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2848829.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2848830.png)

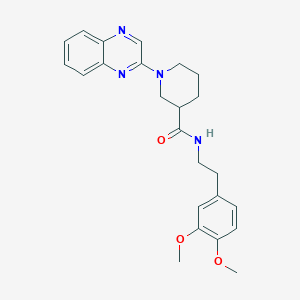
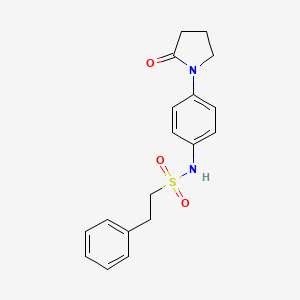
![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2848836.png)
![8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B2848837.png)
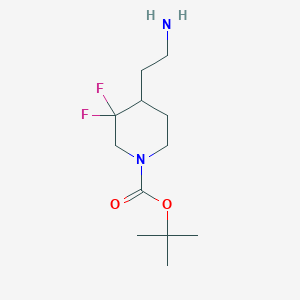
![2-chloro-N-[(furan-2-yl)methyl]-N-[(2-hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2848840.png)
